![molecular formula C11H13NO2 B13179196 5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde](/img/structure/B13179196.png)
5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde is a complex organic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . This compound is characterized by its unique bicyclic structure, which includes a furan ring and an azabicyclo heptane moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde involves several steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures. The reaction conditions typically involve the use of palladium catalysts and specific reaction temperatures and times to achieve the desired product.
Análisis De Reacciones Químicas
5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on protein phosphatases and other enzymes . In medicine, it is being investigated for its potential therapeutic properties, including its activity against certain types of cancer . Additionally, it has industrial applications in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. Studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for its inhibitory effects on protein phosphatases . This inhibition can lead to various biological effects, including the modulation of cell signaling pathways and potential anti-cancer activity.
Comparación Con Compuestos Similares
5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde can be compared with other similar compounds, such as 7-oxabicyclo[2.2.1]heptane derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the furan ring and azabicyclo heptane moiety in this compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
5-(7-azabicyclo[2.2.1]heptan-7-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c13-7-10-5-6-11(14-10)12-8-1-2-9(12)4-3-8/h5-9H,1-4H2 |
Clave InChI |
SYWOQVCBWVUSDX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1N2C3=CC=C(O3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13179116.png)
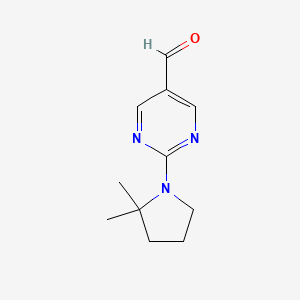
![Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13179124.png)

![5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13179134.png)
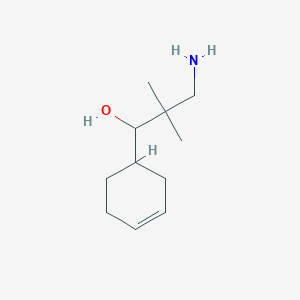

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13179149.png)
![2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane](/img/structure/B13179150.png)
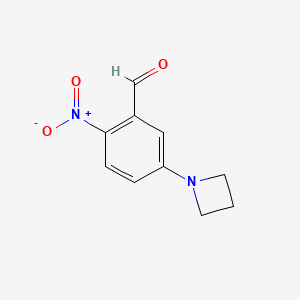
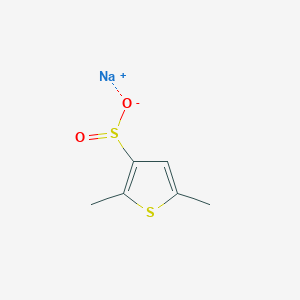
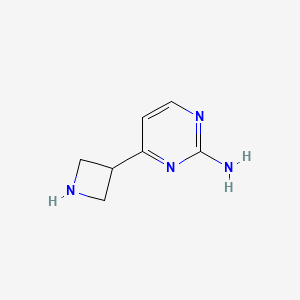
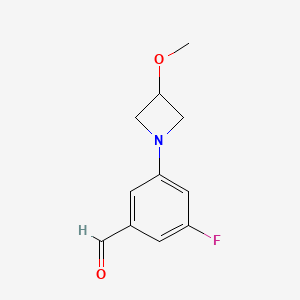
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13179194.png)
